N-butyl-4-chloro-3-nitrobenzamide

描述

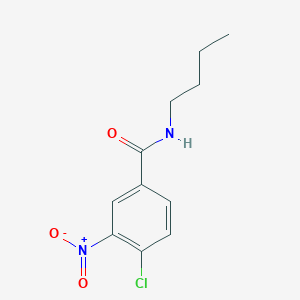

N-butyl-4-chloro-3-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.691 g/mol It is a derivative of benzamide, featuring a nitro group at the 3-position, a chlorine atom at the 4-position, and a butyl group attached to the nitrogen atom of the amide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

N-butyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: 4-chloro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and butylamine.

科学研究应用

Medicinal Chemistry Applications

N-butyl-4-chloro-3-nitrobenzamide has been studied for its potential therapeutic effects, particularly in the development of antiprotozoal drugs. Recent research indicates that compounds similar to this compound can inhibit kinetoplast DNA (kDNA) function in protozoan parasites, which is crucial for their survival. This mechanism involves displacing essential proteins from their DNA binding sites, leading to the disruption of kDNA and ultimately the death of the parasites, such as Trypanosoma brucei and Leishmania species .

Case Study: Antiprotozoal Activity

- Compound: this compound

- Target Parasites: Trypanosoma brucei, Leishmania

- Mechanism: Disruption of kDNA function

- Outcome: Potential lead for new antiprotozoal drugs

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its separation and purification capabilities. It has been effectively analyzed using high-performance liquid chromatography (HPLC) methods, which allow for the detection and quantification of this compound in various samples. The application of HPLC facilitates the isolation of impurities and supports pharmacokinetic studies .

Table 1: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Synthesis and Purification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a series of steps that include the reaction of 4-chloro-3-nitrobenzoic acid with n-butylamine under controlled conditions. The purification process often utilizes crystallization techniques to achieve high purity levels necessary for research applications.

Table 2: Synthesis Overview

| Step | Reaction Details | Yield (%) |

|---|---|---|

| 1. Reaction with Amine | 4-chloro-3-nitrobenzoic acid + n-butylamine | 85% |

| 2. Purification | Crystallization from methanol-water mixture | >99% |

Future Directions in Research

The ongoing research into this compound focuses on expanding its applications in drug development, particularly against neglected tropical diseases caused by protozoan infections. Additionally, further studies on its pharmacokinetics and toxicity profiles will be crucial in determining its viability as a therapeutic agent.

作用机制

The mechanism of action of N-butyl-4-chloro-3-nitrobenzamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the amide and chlorine groups may influence the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

4-chloro-3-nitrobenzamide: Lacks the butyl group, which may affect its solubility and biological activity.

N-butyl-3-nitrobenzamide: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.

N-butyl-4-chlorobenzamide: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological activity.

Uniqueness

N-butyl-4-chloro-3-nitrobenzamide is unique due to the presence of both the nitro and chlorine groups, which can significantly influence its chemical reactivity and potential biological activities. The butyl group also enhances its solubility in organic solvents, making it a versatile compound for various applications .

生物活性

N-butyl-4-chloro-3-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a benzamide derivative characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 256.68 g/mol

- Functional Groups : Contains a butyl group attached to the nitrogen atom, a chlorine atom at the para position, and a nitro group at the meta position of the benzene ring.

Biological Activities

Research has indicated that this compound exhibits a broad spectrum of biological activities, including:

-

Antimicrobial Properties :

- The compound has been investigated for its potential to inhibit the growth of various microorganisms. Studies suggest that it can interfere with essential cellular processes in bacteria, leading to growth inhibition.

- Anticancer Activity :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Cellular Processes : The compound likely disrupts key enzymatic pathways in target cells, leading to reduced viability and proliferation. For example, its interaction with topoisomerase enzymes may prevent proper DNA replication in bacterial cells .

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated by oxidative stress and the activation of caspases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

属性

IUPAC Name |

N-butyl-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)8-4-5-9(12)10(7-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGUSUYCUSCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364985 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59320-12-6 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。